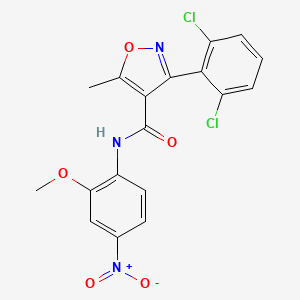
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as AHN-1055, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. AHN-1055 belongs to the class of tetrahydroisoquinoline compounds, which are known to have a variety of biological activities.
Mécanisme D'action
AHN-1055 acts as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to this receptor, AHN-1055 can modulate the release of dopamine, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that AHN-1055 can increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive and motor functions. AHN-1055 has also been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
AHN-1055 has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its neuroprotective effects. However, its potential toxicity and limited solubility in water can pose challenges for researchers.
Orientations Futures
There are several future directions for research on AHN-1055. One area of interest is its potential use in the treatment of addiction, as dopamine is involved in the reward pathway of the brain. Another area of research is the development of more potent and selective derivatives of AHN-1055 that could have improved therapeutic efficacy and fewer side effects. Additionally, more studies are needed to fully understand the mechanisms underlying the neuroprotective effects of AHN-1055 and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
AHN-1055 can be synthesized using a multistep process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical reactions to produce AHN-1055.
Applications De Recherche Scientifique
AHN-1055 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders. AHN-1055 has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-9-8-13-10-18(24-4)19(25-5)12-15(13)20(21)16-11-14(22-2)6-7-17(16)23-3/h6-7,10-12,20H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHYLNLGLZKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C=CC(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5135560.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)
![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)
![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5135624.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)


